molecular formula C8H9Cl2OSi B14139955 CID 18935943

CID 18935943

Cat. No.: B14139955
M. Wt: 220.14 g/mol
InChI Key: DOPSFUWTHZKAHE-UHFFFAOYSA-N
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Description

Dichloro[(4-methoxyphenyl)methyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two chlorine atoms, a methoxyphenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro[(4-methoxyphenyl)methyl]silane can be synthesized through the reaction of 4-methoxybenzyl chloride with silicon tetrachloride in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:

4-Methoxybenzyl chloride+Silicon tetrachlorideDichloro[(4-methoxyphenyl)methyl]silane+Hydrogen chloride\text{4-Methoxybenzyl chloride} + \text{Silicon tetrachloride} \rightarrow \text{Dichloro[(4-methoxyphenyl)methyl]silane} + \text{Hydrogen chloride} 4-Methoxybenzyl chloride+Silicon tetrachloride→Dichloro[(4-methoxyphenyl)methyl]silane+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of dichloro[(4-methoxyphenyl)methyl]silane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: Dichloro[(4-methoxyphenyl)methyl]silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of substituted silanes.

    Hydrolysis: Formation of silanols and hydrochloric acid.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

Dichloro[(4-methoxyphenyl)methyl]silane has several applications in scientific research:

    Organic Synthesis: Used as a precursor for the synthesis of various organosilicon compounds.

    Materials Science: Employed in the preparation of silicon-based polymers and resins.

    Biology and Medicine: Potential use in the development of silicon-based drug delivery systems and biomedical devices.

    Industry: Utilized in the production of specialty chemicals and coatings.

Mechanism of Action

The mechanism of action of dichloro[(4-methoxyphenyl)methyl]silane involves the reactivity of the silicon-chlorine bonds. These bonds can be readily cleaved by nucleophiles, leading to the formation of new silicon-containing compounds. The methoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

  • Dichloromethylphenylsilane
  • Dichloromethylsilane
  • Dichlorodimethylsilane

Comparison: Dichloro[(4-methoxyphenyl)methyl]silane is unique due to the presence of the methoxy group, which imparts additional reactivity and potential for functionalization compared to other dichlorosilanes. This makes it particularly valuable in applications requiring specific chemical modifications.

Properties

Molecular Formula

C8H9Cl2OSi

Molecular Weight

220.14 g/mol

InChI

InChI=1S/C8H9Cl2OSi/c1-11-8-4-2-7(3-5-8)6-12(9)10/h2-5H,6H2,1H3

InChI Key

DOPSFUWTHZKAHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C[Si](Cl)Cl

Origin of Product

United States

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